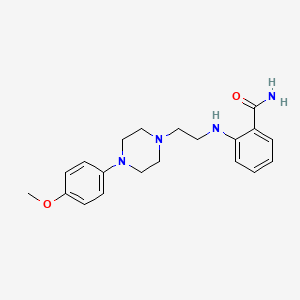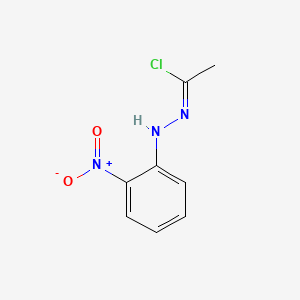
N-(2-Nitrophenyl)ethanehydrazonoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Nitrophenyl)ethanehydrazonoyl chloride is an organic compound that belongs to the class of hydrazonoyl halides These compounds are characterized by the presence of a hydrazone functional group (-C=N-NH-) attached to a halogen atom, in this case, chlorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenyl)ethanehydrazonoyl chloride typically involves the reaction of 2-nitroaniline with ethyl chloroformate to form an intermediate, which is then treated with hydrazine hydrate to yield the desired hydrazonoyl chloride. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitrophenyl)ethanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the hydrazonoyl chloride can be substituted by nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as triethylamine (TEA) and are carried out in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Nitro derivatives or nitroso compounds.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazonoyl compounds depending on the nucleophile used.
Scientific Research Applications
N-(2-Nitrophenyl)ethanehydrazonoyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Nitrophenyl)ethanehydrazonoyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)ethanehydrazonoyl chloride
- N-(2-Chlorophenyl)ethanehydrazonoyl chloride
- N-(2,4-Dichlorophenyl)ethanehydrazonoyl chloride
Uniqueness
N-(2-Nitrophenyl)ethanehydrazonoyl chloride is unique due to the presence of the nitro group at the ortho position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its para or meta counterparts.
Properties
CAS No. |
39209-26-2 |
|---|---|
Molecular Formula |
C8H8ClN3O2 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
(1Z)-N-(2-nitrophenyl)ethanehydrazonoyl chloride |
InChI |
InChI=1S/C8H8ClN3O2/c1-6(9)10-11-7-4-2-3-5-8(7)12(13)14/h2-5,11H,1H3/b10-6- |
InChI Key |
LOGCSEYHBGGUPQ-POHAHGRESA-N |
Isomeric SMILES |
C/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/Cl |
Canonical SMILES |
CC(=NNC1=CC=CC=C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


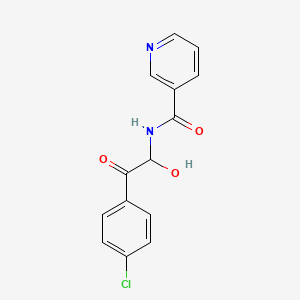
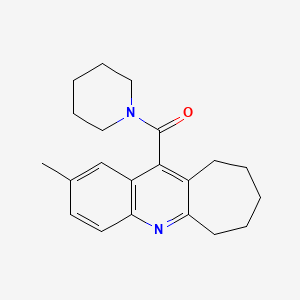
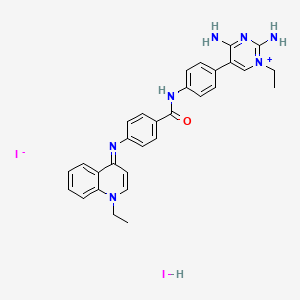
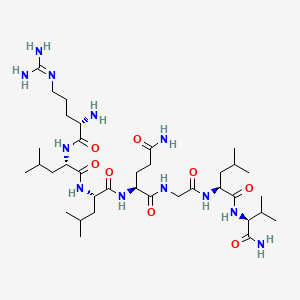
![7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B14666222.png)
![3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine](/img/structure/B14666224.png)

![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
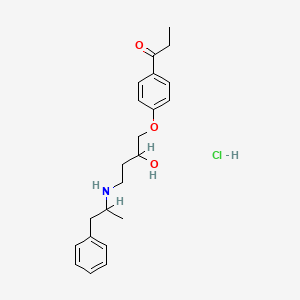
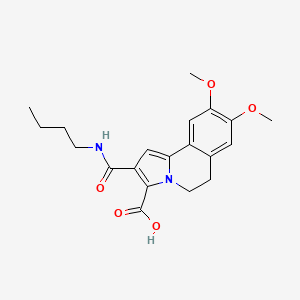

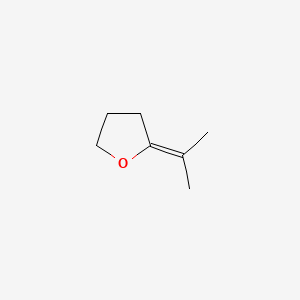
![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
